Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone
CAS No.: 898781-25-4
Cat. No.: VC7817153
Molecular Formula: C14H18O
Molecular Weight: 202.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898781-25-4 |
---|---|
Molecular Formula | C14H18O |
Molecular Weight | 202.29 g/mol |
IUPAC Name | 1-cyclopropyl-3-(3,5-dimethylphenyl)propan-1-one |
Standard InChI | InChI=1S/C14H18O/c1-10-7-11(2)9-12(8-10)3-6-14(15)13-4-5-13/h7-9,13H,3-6H2,1-2H3 |
Standard InChI Key | PPWXFIUFJGYPLY-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)CCC(=O)C2CC2)C |
Canonical SMILES | CC1=CC(=CC(=C1)CCC(=O)C2CC2)C |
Introduction
Key Findings
Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone (CAS 898781-25-4) is a cyclopropane-containing aromatic ketone with a molecular formula of and a molecular weight of 202.29 g/mol. This compound features a cyclopropyl group attached to a ketone moiety, which is further linked to a 3,5-dimethylphenyl-substituted ethyl chain. Its synthesis often involves [3 + 3] cyclization strategies or continuous-flow methodologies, with applications in organic synthesis and potential pharmaceutical intermediates. Key physical properties include a density of 1.041 g/cm³, a boiling point of 308.5°C, and a flash point of 129.1°C .
Chemical Identity and Structural Properties
IUPAC Nomenclature and Molecular Structure
The systematic name for this compound is 1-cyclopropyl-3-(3,5-dimethylphenyl)propan-1-one. Its structure consists of:
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A cyclopropane ring bonded to a carbonyl group ().
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A propyl chain bridging the carbonyl carbon to a 3,5-dimethylphenyl group.
The cyclopropane ring introduces significant steric strain, influencing reactivity and stability .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
CAS Number | 898781-25-4 | |
Molecular Formula | ||
Molecular Weight | 202.29 g/mol | |
Density | 1.041 g/cm³ | |
Boiling Point | 308.5°C | |
Flash Point | 129.1°C | |
HS Code | 2914399090 (Aromatic ketones) |
Synthesis and Manufacturing
[3 + 3] Cyclization Strategies
A base-mediated [3 + 3] annulation reaction between 1,3-dianionic ketones and 3,3-bis(methylthio)-1-arylprop-2-en-1-ones has been employed to synthesize cyclopropyl-functionalized phenols and related ketones. For example:
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Deprotonation: Ketones are deprotonated using strong bases (e.g., NaH) to form 1,3-dianions.
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Michael Addition: The dianion attacks ketene dithioacetals, followed by elimination of methylthio groups.
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Cyclization: Aromatization under basic conditions yields the cyclopropane-containing product .
Table 2: Representative Synthetic Routes
Method | Conditions | Yield (%) | Reference |
---|---|---|---|
[3 + 3] Annulation | NaH, DMF, 50°C | 72 | |
Continuous-Flow Synthesis | AR-35 resin, THF, 0.1 M | 85 |
Continuous-Flow Synthesis
A scalable approach utilizes arylthiols and cyclopropane carbonyl precursors in a continuous-flow system packed with acidic resin (AR-35). This method reduces reaction time to minutes and improves yields (up to 85%) .
Reactivity and Functionalization
Catalytic Cycloadditions
Cyclopropyl ketones participate in samarium(II)-catalyzed [3 + 2] cycloadditions with alkynes or alkenes. For example:
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SmI₂ Catalysis: Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone reacts with phenylacetylene to form cyclopentene derivatives via radical intermediates .
Ring-Opening Reactions
The strained cyclopropane ring undergoes selective cleavage under acidic or oxidative conditions. For instance:
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